L-Uridine
Overview
Description
L-Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid, which is responsible for protein synthesis and gene expression . This compound consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil. This unique structure allows this compound to participate in the formation of ribonucleic acid, where it pairs with adenine through hydrogen bonds .
Mechanism of Action
Target of Action
L-Uridine, a pyrimidine nucleoside, plays a pivotal role in various biological processes . It primarily targets Uridine Phosphorylase 1 (UPP1), an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . UPP1 expression responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .
Mode of Action
This compound is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Biochemical Pathways
This compound maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources, such as uridine . UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells . A genome-wide CRISPR-Cas9 screen determined that genes of the non-oxidative pentose phosphate pathway and glycolysis were also required, alongside PGM2 . PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .
Pharmacokinetics
The pharmacokinetics of this compound in humans has been studied. After an intravenous bolus of a trace amount of radiolabeled uridine, the nucleoside disappeared from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution was 481±70 ml/kg, and the plasma uridine clearance was calculated to be 1.70±0.42 l/min .
Result of Action
This compound promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . It also maintains metabolic homeostasis during growth and cellular stress .
Action Environment
The maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Uridine can be synthesized through several methods. One common approach involves the decarboxylation of orotidylate, which is catalyzed by orotidylate decarboxylase . Another method involves the use of 5-methyl-L-uridine as a starting material, followed by steps such as dewatering, acylation-halogenation, catalytic hydrogenating dehalogenation reaction, and final desugaring protecting group adding reaction .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific strains of bacteria or yeast that can produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: L-Uridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be modified with various aliphatic chains and aromatic groups to produce new derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .
Major Products: The major products formed from these reactions include various uridine derivatives, which have been studied for their antimicrobial and anticancer properties .
Scientific Research Applications
Comparison with Similar Compounds
Adenosine: Another nucleoside involved in the formation of ribonucleic acid.
Thymidine: A nucleoside found in deoxyribonucleic acid.
Cytidine: A nucleoside involved in the formation of ribonucleic acid.
Guanosine: A nucleoside involved in the formation of ribonucleic acid.
Uniqueness of L-Uridine: this compound is unique in its ability to enhance the release and availability of neurotransmitters in the brain, making it essential for cognitive function and overall brain health . Its neuroprotective effects and potential therapeutic applications in various neurological disorders further distinguish it from other nucleosides .
Properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-PSQAKQOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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